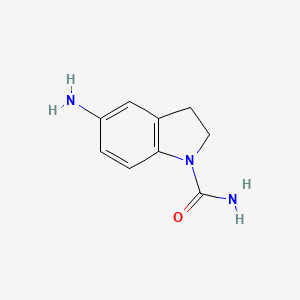
5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Übersicht
Beschreibung
“5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” is a chemical compound with the molecular formula C8H7BrN4 . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives, including “this compound”, often involves the reaction of substituted aromatic compounds with 1,2,4-triazole . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 239.072 Da .Wissenschaftliche Forschungsanwendungen
Selective Extraction and Ion Exchange
Compounds similar to "5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine" have been studied for their ability to extract Americium (Am(III)) over Europium (Eu(III)) from acidic solutions. These compounds exhibit appreciable efficiency and selectivity, with separation factors of ≤150, highlighting their potential in nuclear waste management and materials recycling (Kolarik, Müllich, & Gassner, 1999).
Synthesis of Novel Pyridine-Based Derivatives
Another study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. These compounds have been analyzed using Density Functional Theory (DFT) to explore their electronic properties and potential applications as chiral dopants for liquid crystals. Additionally, some derivatives exhibited significant anti-thrombolytic and biofilm inhibition activities, suggesting their utility in biomedical applications (Ahmad et al., 2017).
Photoinduced Tautomerization
Research on 2-(1H-pyrazol-5-yl)pyridine derivatives, which are structurally related to the compound , revealed their unique ability to undergo three types of photoreactions. These include excited-state intramolecular and intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. This behavior indicates their potential in designing advanced photonic and electronic materials (Vetokhina et al., 2012).
Color Tuning in Iridium Complexes
The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, involving derivatives of 5-bromo-2-(1H-tetrazol-5-yl)pyridine, demonstrated a wide range of emission properties. These findings suggest applications in organic light-emitting devices and bioimaging, highlighting the role of the ancillary ligand in tuning the color of the emission (Stagni et al., 2008).
Antimicrobial Activities of Pyridine Derivatives
Several studies have focused on synthesizing and testing pyridine derivatives, including those related to "this compound," for their antimicrobial properties. These compounds have shown varying degrees of activity against different bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Bayrak et al., 2009).
Zukünftige Richtungen
Triazole derivatives, including “5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine”, continue to attract the attention of chemists, biologists, technologists, and other specialists due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .
Wirkmechanismus
Target of Action
Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Triazoles inhibit the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane .
Biochemical Pathways
Without specific information on “5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine”, it’s hard to say which biochemical pathways it might affect. Compounds that inhibit lanosterol 14α-demethylase, like triazoles, disrupt the ergosterol biosynthesis pathway in fungi .
Result of Action
Without specific studies on “this compound”, it’s hard to say what the molecular and cellular effects of its action might be. Compounds that inhibit lanosterol 14α-demethylase can cause the death of fungal cells by disrupting their cell membranes .
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-2-(1,2,4-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-7(9)3-10-8(6)13-4-11-12-5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRADUUYBCZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652008 | |
| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082766-52-6 | |
| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)
![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)

amine](/img/structure/B1517580.png)



amine](/img/structure/B1517588.png)
![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)

amine](/img/structure/B1517593.png)

